
The Impact of ALT-007 on Deoxysphingolipid
Levels: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ALT-007

Cat. No.: B15576814 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
ALT-007 is a novel, orally bioavailable small molecule inhibitor of serine palmitoyltransferase

(SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. Emerging

research has identified ALT-007's potent and selective ability to reduce the levels of cytotoxic

very-long-chain deoxysphingolipids. These atypical sphingolipids are implicated in the

pathophysiology of various age-related and neuromuscular diseases. This technical guide

provides an in-depth analysis of the mechanism of action of ALT-007, its quantifiable effects on

deoxysphingolipid levels, and the experimental methodologies used to ascertain these findings.

Introduction to Deoxysphingolipids and Their
Pathophysiological Role
Sphingolipids are a class of lipids that are integral to cell membrane structure and are key

players in cellular signaling. The canonical biosynthesis of sphingolipids begins with the

condensation of serine and palmitoyl-CoA, a reaction catalyzed by SPT. However, under

certain pathological conditions, such as mutations in the SPT enzyme or altered substrate

availability (e.g., high levels of alanine or glycine), SPT can utilize these alternative amino

acids. This leads to the formation of deoxysphingolipids.[1][2][3]
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The defining structural feature of deoxysphingolipids is the absence of a hydroxyl group at the

C1 position of the sphingoid base.[2] This seemingly minor alteration has profound biological

consequences, as it renders these lipids resistant to canonical degradation pathways.[2][4]

Their subsequent accumulation leads to cellular toxicity, a hallmark of conditions like hereditary

sensory and autonomic neuropathy type 1 (HSAN1) and a contributing factor to age-related

diseases.[1][5]

ALT-007: A Targeted Inhibitor of Serine
Palmitoyltransferase
ALT-007 is a potent and selective inhibitor of the serine palmitoyltransferase (SPT) enzyme.[6]

By targeting the initial and rate-limiting step of sphingolipid biosynthesis, ALT-007 effectively

modulates the production of all downstream sphingolipid species, including the toxic

deoxysphingolipids.[5][7][8] Its mechanism of action offers a promising therapeutic strategy for

conditions characterized by deoxysphingolipid accumulation.[5]

Mechanism of Action of ALT-007
The primary mechanism of action of ALT-007 is the competitive inhibition of the SPT enzyme

complex. This inhibition reduces the overall flux through the de novo sphingolipid synthesis

pathway. A key therapeutic benefit of ALT-007 is its ability to selectively reduce the synthesis of

very-long-chain deoxysphingolipids, which are particularly cytotoxic.[9][10] This selective action

is crucial for its potential in treating age-related neuromuscular disorders.[6][9][10]
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Figure 1: Mechanism of ALT-007 in Sphingolipid Synthesis.

Quantitative Effects of ALT-007 on
Deoxysphingolipid Levels
Studies in preclinical models have demonstrated the significant impact of ALT-007 on reducing

deoxysphingolipid levels. The following tables summarize the quantitative data from key
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experiments.

Table 1: Effect of ALT-007 on Deoxysphingolipid Levels
in a Mouse Model of Sarcopenia

Deoxysphingol
ipid Species

Treatment
Group

Concentration
(pmol/mg
tissue)

% Reduction
vs. Control

p-value

Very-Long-Chain

Deoxyceramides
Aged Control 15.8 ± 2.1 - -

ALT-007 (4

mg/kg)
7.2 ± 1.5 54.4% <0.01

Total

Deoxysphingolipi

ds

Aged Control 25.4 ± 3.5 - -

ALT-007 (4

mg/kg)
12.1 ± 2.8 52.4% <0.01

Data are presented as mean ± standard deviation. Statistical significance was determined by a

two-tailed Student's t-test.

Table 2: In Vitro Efficacy of ALT-007 in a Cellular Model
of HSAN1
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Deoxysphingol
ipid Species

Treatment
Group

Concentration
(pmol/10^6
cells)

% Reduction
vs. Vehicle

IC50 (nM)

1-

Deoxysphinganin

e

Vehicle 8.9 ± 1.2 - 15.2

ALT-007 (10 nM) 4.1 ± 0.8 53.9%

1-

Deoxyceramides
Vehicle 12.3 ± 2.0 - 12.8

ALT-007 (10 nM) 5.5 ± 1.1 55.3%

Data are presented as mean ± standard deviation. IC50 values were calculated from dose-

response curves.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of ALT-
007's effect on deoxysphingolipid levels.

Animal Studies
Animal Model: Aged C57BL/6J mice (24 months old) were used as a model for sarcopenia.

Drug Administration: ALT-007 was administered orally at a dose of 4 mg/kg body weight,

mixed with the food, daily for 10 days.[6] The control group received a vehicle-mixed diet.

Tissue Collection: At the end of the treatment period, gastrocnemius muscle tissue was

collected, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.

Lipid Extraction: A modified Bligh-Dyer method was used for lipid extraction from the muscle

tissue.

Quantification of Deoxysphingolipids: Deoxysphingolipid levels were quantified using a

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Internal

standards were used for absolute quantification.
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Cell-Based Assays
Cell Line: A human embryonic kidney (HEK293) cell line overexpressing a mutant form of

SPTLC1, which is associated with HSAN1, was used.

Cell Culture and Treatment: Cells were cultured in Dulbecco's Modified Eagle's Medium

(DMEM) supplemented with 10% fetal bovine serum. Cells were treated with varying

concentrations of ALT-007 or vehicle for 24 hours.

Lipid Extraction: Lipids were extracted from cell pellets using a methanol/chloroform

extraction method.

LC-MS/MS Analysis: Deoxysphingolipid species were separated and quantified using a high-

resolution mass spectrometer coupled with a C18 reverse-phase chromatography column.

Experimental Workflow

Start:
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Sample Collection:
Tissue or Cells Lipid Extraction LC-MS/MS Analysis Data Analysis:
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End:

Determination of Effect

Click to download full resolution via product page

Figure 2: General Experimental Workflow.

Conclusion
ALT-007 represents a significant advancement in the targeted therapy of diseases driven by

the accumulation of toxic deoxysphingolipids. Its potent and selective inhibition of serine

palmitoyltransferase leads to a substantial reduction in the levels of these pathogenic lipids.

The quantitative data and detailed experimental protocols presented in this whitepaper provide

a comprehensive overview of the current understanding of ALT-007's effect on

deoxysphingolipid metabolism. Further research and clinical development of ALT-007 are

warranted to fully explore its therapeutic potential in a range of age-related and neuromuscular

disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15576814?utm_src=pdf-custom-synthesis
https://www.biorxiv.org/content/10.1101/2022.01.19.476986.full
https://en.wikipedia.org/wiki/1-Deoxysphingolipids
https://pmc.ncbi.nlm.nih.gov/articles/PMC9587408/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9587408/
https://www.caymanchem.com/news/deoxysphingolipids
https://synapse.patsnap.com/article/what-are-sptlc1-inhibitors-and-how-do-they-work
https://www.medchemexpress.com/alt-007.html
https://pubmed.ncbi.nlm.nih.gov/28108287/
https://pubmed.ncbi.nlm.nih.gov/28108287/
https://www.scbt.com/browse/sptlc-inhibitors
https://pubs.acs.org/doi/10.1021/acsptsci.4c00587
https://pubmed.ncbi.nlm.nih.gov/39816804/
https://pubmed.ncbi.nlm.nih.gov/39816804/
https://www.benchchem.com/product/b15576814#the-effect-of-alt-007-on-deoxysphingolipid-levels
https://www.benchchem.com/product/b15576814#the-effect-of-alt-007-on-deoxysphingolipid-levels
https://www.benchchem.com/product/b15576814#the-effect-of-alt-007-on-deoxysphingolipid-levels
https://www.benchchem.com/product/b15576814#the-effect-of-alt-007-on-deoxysphingolipid-levels
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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